2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine
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Overview
Description
2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings
Mechanism of Action
Target of Action
Similar compounds have been reported to target cyclin-dependent protein kinases (cdks), which are crucial in the regulation of cell cycle and transcription .
Mode of Action
Compounds with similar structures have been reported to inhibit cdks, thereby affecting cell cycle progression and transcription .
Biochemical Pathways
Inhibition of cdks can affect multiple pathways related to cell cycle progression and transcription .
Pharmacokinetics
Similar compounds have been reported to undergo in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Similar compounds have been reported to exhibit anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Action Environment
The structure of similar compounds has been reported to be influenced by different substituents and the linker between pyrimidine and pyridine group .
Biochemical Analysis
Biochemical Properties
2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that have been synthesized and evaluated for their biological activities It is known that pyrimidinamines can interact with a wide range of biomolecules, contributing to their diverse biological activities .
Cellular Effects
Similar compounds have shown to exhibit anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6)
Molecular Mechanism
It is known that pyrimidinamines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with appropriate pyrimidine derivatives. One common method includes the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. For instance, N-(pyridin-2-yl)amides can be synthesized in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or pyrimidine rings.
Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Lacks the methyl group at the 2-position.
N-(pyridin-2-yl)pyrimidin-4-amine: Lacks the methyl group at the 2-position of the pyrimidine ring.
2-methyl-N-(pyridin-3-yl)pyrimidin-4-amine: The pyridine ring is attached at the 3-position instead of the 2-position.
Uniqueness
2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is unique due to the presence of both a methyl group and a pyridin-2-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-N-pyridin-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-11-7-5-10(13-8)14-9-4-2-3-6-12-9/h2-7H,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRQAUGZCGTPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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